N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]-5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carboxamide
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Description
N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]-5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C37H34ClN5O4S and its molecular weight is 680.2 g/mol. The purity is usually 95%.
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Biological Activity
N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]-5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carboxamide, hereafter referred to as Compound X, is a synthetic compound derived from indole and benzo[e]indole frameworks. This compound has garnered interest due to its potential pharmacological applications, particularly in oncology and biochemistry. This article aims to detail the biological activities associated with Compound X, supported by relevant research findings and data.
Chemical Structure and Properties
Compound X features a complex structure characterized by multiple functional groups that may influence its biological activity. The presence of indole moieties is notable, as indoles are known for their diverse biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃ClN₄O₃S |
Molecular Weight | 396.92 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Biological Activity Overview
The biological activity of Compound X has been investigated through various studies focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Cytotoxicity Studies
Research has shown that derivatives of indole compounds often exhibit significant cytotoxicity against cancer cell lines. For instance, a study assessed the cytotoxic effects of structurally similar compounds on various tumor cell lines, revealing IC50 values that indicate potent activity:
- AA8 Cells : IC50 = 1.3 nM
- SKOV3 Cells : IC50 = 0.46 nM
These results suggest that Compound X may possess similar or enhanced cytotoxic properties due to its unique structural features .
The proposed mechanism for the cytotoxicity of Compound X involves the induction of apoptosis through mitochondrial pathways. Key signaling pathways affected include:
- Akt Pathway : Downregulation observed, leading to reduced cell survival.
- NF-kB Pathway : Inhibition noted, which is crucial for cancer cell proliferation.
Additionally, the generation of reactive oxygen species (ROS) has been implicated in the apoptotic process induced by compounds with similar structures .
Case Studies
Several case studies have highlighted the potential therapeutic applications of Compound X:
-
Oral Squamous Cell Carcinoma :
- In vitro studies demonstrated that Compound X significantly inhibited the growth of oral squamous cell carcinoma cell lines (SCC4, SCC15).
- Mechanisms involved include mitochondrial-dependent apoptosis and modulation of cell cycle regulators.
- Tumor-Specific Activation :
Properties
Molecular Formula |
C37H34ClN5O4S |
---|---|
Molecular Weight |
680.2 g/mol |
IUPAC Name |
N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]-5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C37H34ClN5O4S/c1-37(2,48)12-11-33(45)39-23-7-9-27-20(13-23)15-29(41-27)35(46)40-24-8-10-28-21(14-24)16-30(42-28)36(47)43-19-22(18-38)34-26-6-4-3-5-25(26)32(44)17-31(34)43/h3-10,13-17,22,41-42,44,48H,11-12,18-19H2,1-2H3,(H,39,45)(H,40,46)/t22-/m1/s1 |
InChI Key |
WVQLZKRXHPZHLA-JOCHJYFZSA-N |
Isomeric SMILES |
CC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C5C=C(C7=CC=CC=C76)O)CCl)S |
Canonical SMILES |
CC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C5C=C(C7=CC=CC=C76)O)CCl)S |
Origin of Product |
United States |
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